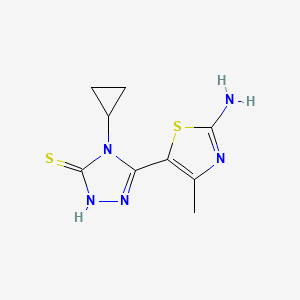

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

CAS No.: 949766-14-7

Cat. No.: VC4388239

Molecular Formula: C9H11N5S2

Molecular Weight: 253.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 949766-14-7 |

|---|---|

| Molecular Formula | C9H11N5S2 |

| Molecular Weight | 253.34 |

| IUPAC Name | 3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C9H11N5S2/c1-4-6(16-8(10)11-4)7-12-13-9(15)14(7)5-2-3-5/h5H,2-3H2,1H3,(H2,10,11)(H,13,15) |

| Standard InChI Key | JCNXHZYACHGQLT-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)N)C2=NNC(=S)N2C3CC3 |

Introduction

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines a triazole ring with a thiazole moiety and a cyclopropyl group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C9H11N5S, with a molecular weight of approximately 253.4 g/mol .

Synthesis Methods

Several synthesis methods have been developed for this compound, which are crucial for producing it in sufficient quantities for research and application purposes. These methods typically involve the combination of thiazole and triazole precursors under specific conditions to form the desired heterocyclic structure.

Biological Activities

Compounds containing triazole and thiazole rings have been extensively studied for their biological activities, including potential pharmacological properties such as antimicrobial, antifungal, and anticancer effects. The unique combination of these rings in 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol contributes to its diverse biological activities.

Applications

The applications of this compound span various fields, including medicinal chemistry and agricultural sciences. Its potential uses include drug development and synthesis due to its ability to interact with biological targets.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Cyclopropylthiazole | Lacks amino group | Known for antibacterial activity |

| 4-Amino-thiazole | Contains thiazole | Potential anti-inflammatory properties |

| 1-(Aminoethyl)-1H-pyrazole | Pyrazole ring | Known for neuroprotective effects |

| 5-Cyclopropyltriazole | Lacks thiazole moiety | Primarily studied for antifungal effects |

These comparisons highlight the unique aspects of 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol while demonstrating its potential advantages over other similar compounds in specific applications.

Research Findings

Research on compounds with similar structures, such as thiazole and triazole derivatives, has shown promising results in terms of antioxidant and anticancer activities. For example, derivatives containing the 1,3,4-oxadiazole-2-thiol moiety have demonstrated significant radical scavenging potential . Similarly, thiazolo[3,2-b] triazole-6(5H)-ones have been evaluated as potential anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume